1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research has indicated that novel analogs, similar in structure to the compound , have been designed and synthesized for their antibacterial properties. For instance, certain compounds have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis , highlighting the potential of such structures in combating bacterial infections. These compounds were assessed for cytotoxic activity, indicating that they exhibit antibacterial activity at non-cytotoxic concentrations. The study suggests a significant application of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Another research avenue for pyrazole derivatives involves their use as inhibitors of photosynthetic electron transport. Some compounds have exhibited excellent inhibitory properties, comparable to those of commercial herbicides. This suggests their utility in agricultural applications as potential herbicides, with the structure-activity relationship analysis providing insights into their inhibitory potential (Vicentini et al., 2005).
Cytotoxicity for Cancer Research
Compounds with the pyrazole core have been synthesized and screened for their cytotoxic activity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial in identifying new therapeutic agents against cancer, suggesting that modifications to the pyrazole structure could lead to potent anticancer drugs (Hassan et al., 2014).
Nitric Oxide Synthase Inhibition
Research into pyrazoline and thiadiazoline derivatives, related to the compound of interest, has explored their inhibitory activities against nitric oxide synthase (NOS). These studies aim to develop compounds that selectively inhibit different isoforms of NOS, which is of significant interest in treating various diseases associated with nitric oxide (NO) production (Arias et al., 2018).
Antifungal Activity
The antifungal activity of certain pyrazole-carboxamide derivatives has been investigated, with some compounds displaying significant activity against phytopathogenic fungi. This research suggests that these compounds could be developed into new antifungal agents, providing an essential tool in combating fungal infections in agriculture and medicine (Du et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including those involved in inflammation and infection .
Mode of Action
Benzothiazole derivatives often work by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Benzothiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNYAFWZWPTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.